N-[([1,1'-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide
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Overview
Description
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide is an organic compound that features a biphenyl group, a fluorine atom, and a hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura cross-coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.
Introduction of the Fluorine Atom: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Hydroxybenzamide Moiety: The hydroxybenzamide group can be synthesized by reacting a hydroxybenzoic acid derivative with an amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler structure without the fluorine and hydroxybenzamide groups.
Fluorobiphenyls: Compounds with fluorine atoms on the biphenyl ring.
Hydroxybenzamides: Compounds with hydroxy and amide groups on a benzene ring.
Uniqueness
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide is unique due to the combination of its biphenyl, fluorine, and hydroxybenzamide groups, which confer specific chemical and biological properties .
Properties
CAS No. |
648924-40-7 |
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Molecular Formula |
C20H16FNO2 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
5-fluoro-2-hydroxy-N-[(3-phenylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H16FNO2/c21-17-9-10-19(23)18(12-17)20(24)22-13-14-5-4-8-16(11-14)15-6-2-1-3-7-15/h1-12,23H,13H2,(H,22,24) |
InChI Key |
VYEZPUJBVDBFCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)F)O |
Origin of Product |
United States |
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